

# **Application Note: Solid-Phase Extraction Protocol for Bisphenol A Quantification**

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Compound of Interest		
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Analysis of Bisphenol A in Aqueous Samples Using Solid-Phase Extraction with Bisphenol A-d4 Internal Standard and LC-MS/MS Detection

#### Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, commonly found in food and beverage containers.[1] Due to its potential as an endocrine disruptor, even at low concentrations, highly sensitive and accurate methods for its quantification in various matrices are required.[1][2] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient extraction, pre-concentration, and cleanup of analytes from complex samples.[3][4]

This application note details a robust SPE protocol for the analysis of BPA in aqueous samples, such as drinking water. The method incorporates Bisphenol A-d4 as a deuterated internal standard (IS) to correct for procedural losses during sample preparation and variations in instrument response, ensuring high accuracy and precision.[5] Subsequent analysis is performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing excellent selectivity and sensitivity.[6]

# **Principle**

The method is based on the retention of BPA and its deuterated internal standard from an aqueous sample onto a solid sorbent, typically C18.[7] The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the



analytes of interest with an organic solvent.[4] The use of Bisphenol A-d4, which is chemically similar to BPA but mass-spectrometrically distinct, allows for the correction of variability in both extraction efficiency and mass spectrometer ionization.[5] Quantification is achieved by calculating the peak area ratio of the target analyte (BPA) to the internal standard (Bisphenol A-d4) and comparing it against a calibration curve.

## **Experimental Protocol**

- 1. Materials and Reagents
- SPE Cartridges: C18 cartridges (e.g., UCT ENVIRO-CLEAN® SPE C18) are effective for BPA extraction.[7]
- Chemicals: Methanol (MeOH), Acetonitrile (ACN), Acetic Acid, Formic Acid (all LC-MS grade or equivalent).
- Standards: Bisphenol A (analytical standard), Bisphenol A-d4 (internal standard).
- Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, autosampler vials.
- Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- 2. Standard Preparation
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of BPA and Bisphenol A-d4 in methanol.
- Working Standard Solution: Prepare a mixed working standard solution containing BPA at a suitable concentration (e.g., 1 μg/mL) in methanol.
- Internal Standard Spiking Solution: Prepare a working solution of Bisphenol A-d4 (e.g., 1  $\mu$ g/mL) in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the BPA working standard solution into a blank matrix (e.g., reagent water) to

## Methodological & Application





achieve a desired concentration range (e.g., 10-500 ng/mL).[8] Spike each calibration standard with a constant concentration of the Bisphenol A-d4 internal standard.

- 3. Sample Preparation
- Collect 100 mL of the aqueous sample.[7]
- Spike the sample with the Bisphenol A-d4 internal standard to a final concentration of ~25 ng/mL.[9]
- Adjust the sample pH to approximately 7 using 100 mM acetic acid.
- 4. Solid-Phase Extraction (SPE) Procedure
- Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[7] Do not let the cartridge go dry.
- Sample Loading: Load the prepared 100 mL sample onto the cartridge at a flow rate of approximately 5 mL/min using a vacuum manifold.[7]
- Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar impurities.
- Drying: Dry the cartridge thoroughly under a high vacuum (>10 inches Hg) for at least 5 minutes to remove residual water.[7]
- Elution: Elute the retained BPA and Bisphenol A-d4 from the cartridge by passing 6 mL of methanol through it.[7] Collect the eluate in a clean collection tube.
- 5. Eluate Concentration
- Evaporate the collected eluate to near dryness (less than 500  $\mu$ L) under a gentle stream of nitrogen at <40°C.[7]
- Reconstitute the residue to a final volume of 500 μL with methanol for LC-MS/MS analysis.[7]
- 6. LC-MS/MS Analysis



- LC Column: C18 analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 μm).[5]
- Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM). Typical transitions are:
  - BPA: 227.1 > 212.1 m/z (quantifier) and 227.1 > 133.2 m/z (qualifier).[10]
  - BPA-d4 (or similar deuterated IS): 243.1 > 215.0 m/z.[10]

#### **Method Performance and Data**

The described SPE-LC-MS/MS method provides reliable and reproducible results for the quantification of BPA. The use of a deuterated internal standard ensures high accuracy by compensating for matrix effects and variations in recovery.

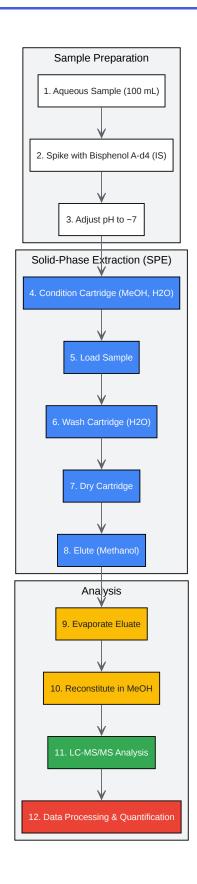
Table 1: Summary of Quantitative Performance Data

Parameter	Typical Value	Reference
Recovery	90–100%	[7]
Relative Standard Deviation (RSD)	< 10%	[2]
Limit of Detection (LOD)	7.0 ng/L	[2]
Limit of Quantification (LOQ)	11.42–22.35 ng/mL	[8]
Linearity (R²)	> 0.99	[2]

### **Visualizations**

The following diagrams illustrate the experimental workflow and the logic behind using an internal standard for accurate quantification.

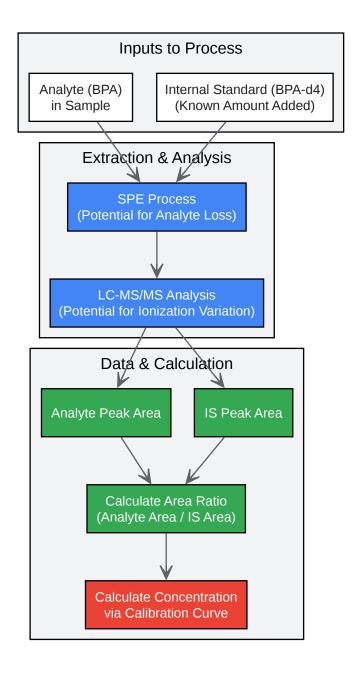




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Caption: Experimental workflow for BPA analysis using SPE.





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Caption: Logic of internal standard for quantification.

#### Conclusion

This application note provides a comprehensive and validated solid-phase extraction protocol for the determination of Bisphenol A in aqueous samples. The combination of a robust C18 SPE method, the use of a deuterated internal standard (Bisphenol A-d4), and sensitive LC-MS/MS detection allows for high-throughput, accurate, and precise quantification of BPA at



trace levels. This method is well-suited for routine environmental monitoring, food safety analysis, and research applications.

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